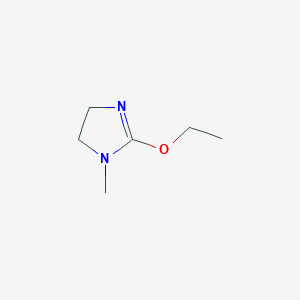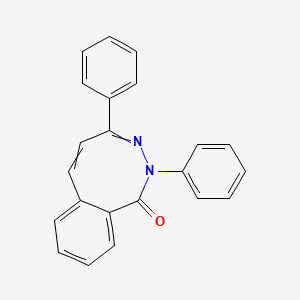
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one is a heterocyclic compound that belongs to the class of benzodiazocines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-diphenylhydrazine with ortho-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the diazocin core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzodiazocin oxides.
Reduction: Formation of reduced benzodiazocin derivatives.
Substitution: Formation of halogenated benzodiazocin compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
類似化合物との比較
Similar Compounds
2,3-Benzodiazocin-1(2H)-one: Lacks the diphenyl groups, resulting in different chemical properties and applications.
2,4-Diphenyl-1,2,3-triazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
2,4-Diphenyl-2,3-benzodiazocin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diphenyl groups enhances its stability and potential for diverse chemical modifications, making it a valuable compound in research and industry.
特性
CAS番号 |
60344-78-7 |
|---|---|
分子式 |
C22H16N2O |
分子量 |
324.4 g/mol |
IUPAC名 |
2,4-diphenyl-2,3-benzodiazocin-1-one |
InChI |
InChI=1S/C22H16N2O/c25-22-20-14-8-7-9-17(20)15-16-21(18-10-3-1-4-11-18)23-24(22)19-12-5-2-6-13-19/h1-16H |
InChIキー |
CULAVFRAKHGWNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


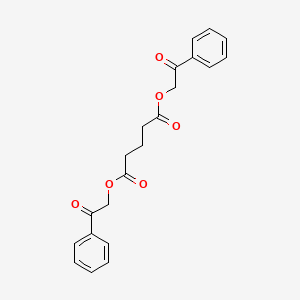
![Dispiro[2.0.2.1]heptane, 7-cyclopropylidene-](/img/structure/B14606133.png)
![4-[(2,3-Dimethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14606137.png)
![2-[2-(4-Methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B14606145.png)
![2-{2-[(2-Amino-2-carboxyethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14606170.png)

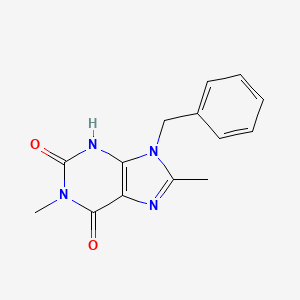
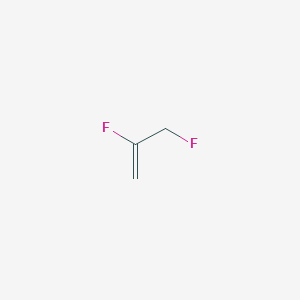
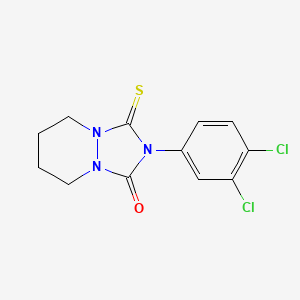
![[(3-Methylbut-1-en-1-yl)selanyl]benzene](/img/structure/B14606192.png)

